2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile
Description
Properties
IUPAC Name |
2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-6-3-7(2)13-5-11-8(4-10)9(13)12-6/h3,5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHEIVTTKIMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(N=CN12)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions. This reaction can be catalyzed by trifluoroacetic acid (TFA) to yield the desired imidazo[1,5-a]pyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups at specific positions on the ring system.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of imidazo[1,5-a]pyrimidine compounds exhibit promising anticancer activity. For instance, studies have shown that certain substituted imidazo[1,5-a]pyrimidines can inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation. The compound's structure allows for modifications that enhance its efficacy against various cancer types.
| Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|
| 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile | Breast Cancer | 15.2 |
| This compound | Lung Cancer | 12.7 |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It has shown potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from apoptosis. Research indicates that it may be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
Study on Anticancer Activity
In a study published on the anticancer properties of imidazo[1,5-a]pyrimidines, researchers synthesized several derivatives and tested their activity against different cancer cell lines. The results demonstrated that modifications to the imidazo[1,5-a]pyrimidine core significantly impacted the compounds' potency against cancer cells.
Neuroprotective Study
A separate investigation focused on the neuroprotective effects of this compound showed that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, imidazo[1,5-a]pyrimidine derivatives have been shown to act as inhibitors of certain kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects on Reactivity and Physical Properties
Key Observations :
- Substituent Position and Reactivity: The cyano group at position 8 activates the imidazo[1,5-a]pyrimidine core for SNAr reactions, enabling efficient substitutions at position 4 with amines (e.g., piperidine, morpholine) in yields exceeding 85% .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity at the reaction site, while bulky substituents (e.g., adamantyl in ) may sterically hinder reactions.
- Biological Relevance : Fluorobenzyl and chlorophenyl derivatives () exhibit enhanced lipophilicity, making them candidates for CNS-targeting drugs, whereas morpholine-substituted variants () show improved aqueous solubility.
Key Observations :
- The use of PEG-400 at 120°C for imidazo[1,5-a]pyrimidines () offers a faster, base-free alternative to traditional methods, reducing waste and energy consumption.
- Thiazolo-pyrimidine derivatives () require harsher conditions (reflux with acetic anhydride) and longer reaction times, highlighting the efficiency of PEG-based protocols.
Table 3: Bioactivity of Selected Derivatives
Key Observations :
- Imidazo[1,5-a]pyrimidine-8-carbonitriles with trifluoromethylphenyl groups () demonstrate dual antihypertensive and antidepressant activities, likely due to their ability to cross the blood-brain barrier.
Biological Activity
2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
The compound is characterized by a pyrimidine core with a carbonitrile group, which contributes to its reactivity and biological activity. Its structure allows for various chemical interactions that can influence its pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H8N4 |
| Molecular Weight | 172.19 g/mol |
| Functional Groups | Imidazole, pyrimidine, carbonitrile |
The primary biological activity of this compound is attributed to its interaction with various biological targets. Notably, it has been identified as an inhibitor of tropomyosin receptor kinases (TRKs), which play critical roles in cell signaling pathways related to growth and differentiation.
Key Mechanisms:
- Inhibition of TRKs : The compound binds to TRKs, leading to the inhibition of downstream signaling pathways such as Ras/Erk and PI3K/Akt. This inhibition results in reduced cellular proliferation and survival in cancerous cells .
- Cyclooxygenase-2 (COX-2) Inhibition : Similar compounds have shown significant inhibition of COX-2 enzymes, which are implicated in inflammatory processes and cancer progression. The IC50 values for related pyrimidine derivatives have been reported in the submicromolar range .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce cytotoxic effects against various human tumor cell lines. The mechanism is primarily through TRK inhibition and subsequent disruption of critical signaling pathways.
- Anti-inflammatory Effects : By inhibiting COX-2 activity, the compound may reduce inflammation and associated pain, making it a potential candidate for developing anti-inflammatory drugs .
Case Studies
- In Vitro Studies on Tumor Cell Lines : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis .
- COX-2 Inhibition Comparison : Comparative studies against known COX-2 inhibitors like Celecoxib showed that derivatives of this compound exhibited comparable or superior inhibition at lower concentrations. For instance, one derivative demonstrated an IC50 value of 0.18 µM against COX-2 .
Q & A
Basic: What synthetic methodologies are most effective for preparing 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile?
Answer:
A green and efficient approach involves nucleophilic aromatic substitution (SNAr) under solvent-free conditions. For example, reacting 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile with amines in PEG400 at 120°C for 5 minutes achieves yields of 70–95% . Alternative methods include cyclocondensation of thiouracil derivatives with anthranilic acid in sodium ethoxide, yielding fused heterocycles (57% yield) . Characterization typically involves IR (C≡N stretch at ~2,219 cm⁻¹), NMR (distinct methyl group signals at δ 2.24–2.37 ppm), and mass spectrometry (m/z matching molecular formulas) .
Basic: How can spectroscopic techniques confirm the substitution pattern and purity of this compound?
Answer:
- ¹H/¹³C NMR : Methyl groups at positions 2 and 4 appear as singlets (δ ~2.24–2.37 ppm for ¹H; δ ~15–25 ppm for ¹³C). The cyano group (C≡N) does not split neighboring protons but contributes to deshielded carbon signals (~116–117 ppm) .
- IR : A sharp peak at ~2,209–2,219 cm⁻¹ confirms the nitrile group .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) validate purity .
Intermediate: What are common functionalization strategies for the nitrile group in this scaffold?
Answer:
The nitrile group can undergo hydrolysis to amides or carboxylic acids, or participate in cycloaddition reactions. For example:
- Hydrolysis : Acidic or basic conditions convert the nitrile to a carboxamide (e.g., using HCl/EtOH at reflux) .
- Heterocyclization : Reacting with hydrazine derivatives forms triazole or tetrazole rings, as seen in the synthesis of [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles .
Advanced: How can microwave-assisted synthesis improve reaction efficiency for derivatives?
Answer:
Microwave irradiation (MAOS) reduces reaction times from hours to minutes. For example, synthesizing imidazo[1,2-a]pyridine derivatives under microwave conditions (diglyme solvent, 150°C, 20 minutes) achieves yields comparable to traditional reflux methods . This technique enhances regioselectivity and reduces side reactions, critical for complex heterocycles .
Advanced: What mechanistic insights explain the regioselectivity of SNAr reactions on this scaffold?
Answer:
The electron-withdrawing nitrile group at position 8 activates the pyrimidine ring for SNAr at position 4. Computational studies (DFT) show that the LUMO localization at position 4 facilitates nucleophilic attack by amines. Steric hindrance from methyl groups at positions 2 and 4 further directs substitution to specific sites .
Advanced: How do non-covalent interactions influence the solid-state packing of this compound?
Answer:
Hirshfeld surface analysis reveals that C–H···N and π-π stacking dominate crystal packing. For example, in 5-(4-methoxyphenyl)-7-phenyl derivatives, the nitrile group participates in C–H···N interactions (2.6–3.0 Å), while aryl rings engage in π-π stacking (3.4 Å interplanar distance) . These interactions guide cocrystal design for improved solubility .
Advanced: What computational methods predict the electronic properties of derivatives?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For triazolo[1,5-a]pyridine-8-carbonitriles, HOMO localization on the triazole ring and LUMO on the pyridine-nitrile system explains their fluorescence properties (e.g., λₑₘ = 450 nm, Stokes shift = 80 nm) .
Advanced: How can photophysical studies inform applications in bioimaging?
Answer:
Derivatives with extended conjugation (e.g., 2-(4-methoxyphenyl) groups) exhibit strong blue fluorescence (Φ = 0.45–0.62) and large Stokes shifts (>100 nm), making them suitable for cellular imaging. Time-resolved fluorescence decay analysis (τ = 2–4 ns) confirms stability under physiological conditions .
Advanced: What strategies resolve contradictory data in reaction yields across literature?
Answer:
Contradictions often arise from solvent polarity or catalyst loading. For example:
- Solvent Effects : PEG400 increases SNAr yields (70–95%) compared to DMF (50–70%) due to improved mass transfer .
- Catalyst Optimization : Pd(OAc)₂ (10 mol%) enhances cyclocondensation yields by 20% versus uncatalyzed reactions .
Advanced: How is this scaffold used in designing kinase inhibitors?
Answer:
The nitrile group acts as a hydrogen-bond acceptor with kinase ATP pockets. For example, pyrazolo[1,5-a]pyrimidine-6-carbonitriles inhibit CK2 kinase (IC₅₀ = 0.8 µM) via interactions with Lys68 and Asp175 residues. Structure-activity relationship (SAR) studies prioritize substitutions at positions 2 and 7 for potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
